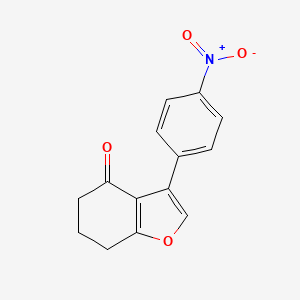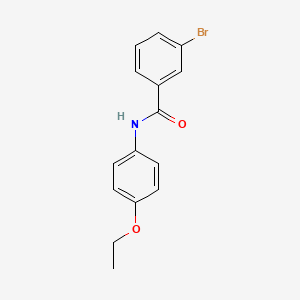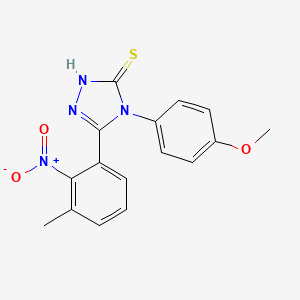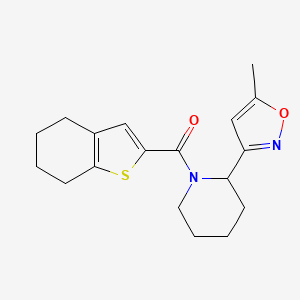
3-(4-nitrophenyl)-6,7-dihydro-1-benzofuran-4(5H)-one
Overview
Description
3-(4-nitrophenyl)-6,7-dihydro-1-benzofuran-4(5H)-one is a compound related to the benzofuran family. Benzofurans are significant in medicinal chemistry due to their presence in many biologically active molecules and potential therapeutic applications.
Synthesis Analysis
The synthesis of benzofuran derivatives often involves multi-step reactions. For example, Rangaswamy et al. (2017) described the synthesis of functionalized benzofuran compounds through a four-step reaction involving the treatment of o-alkyl derivative of salicyaldehyde with potassium tert-butoxide and molecular sieves, followed by Claisen–Schmidt condensation reaction, hydrazine hydrate, and coupling of benzoyl chlorides (Rangaswamy et al., 2017).
Molecular Structure Analysis
The molecular structure of benzofuran derivatives can be complex, involving various substituents that influence their chemical properties. Studies often employ spectroscopic methods like IR, NMR, and mass spectrometry for structural characterization. For instance, Vessally et al. (2013) used FT-IR, NMR, and DFT studies to characterize the molecular structure of a benzofuran derivative (Vessally et al., 2013).
Chemical Reactions and Properties
Benzofuran derivatives exhibit a range of chemical reactions, influenced by their functional groups. Their reactivity can include antimicrobial and antioxidant activities, as shown in compounds synthesized by Rangaswamy et al. (Rangaswamy et al., 2017).
Physical Properties Analysis
The physical properties of benzofuran derivatives like melting point, solubility, and crystalline structure are typically determined through experimental methods. Crystal structure analysis, as conducted by Zhang (2013), provides insights into the arrangement of molecules and intermolecular interactions (Zhang, 2013).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and electron distribution, are often explored through computational methods like DFT. For example, Halim and Ibrahim (2022) used DFT to study the electronic properties of a benzofuran derivative, revealing insights into its stability and reactivity (Halim & Ibrahim, 2022).
Scientific Research Applications
Antiproliferative and Anticancer Potential
Research has revealed that certain benzofuran derivatives, including 4-nitrophenyl-functionalized benzofurans, exhibit notable antiproliferative activities. These compounds, through a mechanism involving the binding to telomeric DNA, have shown significant potential in inhibiting the growth of prostate tumor cells. This highlights their potential as therapeutic agents in cancer treatment (Carella et al., 2019).
Antimicrobial and Antioxidant Activities
A new class of benzofuran derivatives has been synthesized, showing promising antimicrobial and antioxidant activities. Among these compounds, certain derivatives exhibited excellent antimicrobial activity, and others displayed significant antioxidant efficacy, comparing favorably with standard antioxidants like butylated hydroxy anisole (Rangaswamy et al., 2017).
Synthesis and Characterization Techniques
The synthesis of these benzofuran derivatives often involves multi-step reactions, leading to compounds with potential biological activities. The characterization of these compounds typically includes techniques like IR, NMR, mass, and elemental analysis, providing insights into their structural and physical properties (Ma et al., 2014).
Applications in Photophysics
In the field of photophysics, certain nitrophenyl benzofuran derivatives have been explored for their potential in two-photon uncaging using near-IR light. These compounds have shown promising applications in physiological studies due to their efficiency in photoreactions (Komori et al., 2016).
Electron Transfer Studies
Benzofuran derivatives have also been studied for their electron transfer properties. Research into nitrophenyldihydropyridines, which include nitrophenyl benzofuran moieties, has provided insights into intramolecular electron transfer processes, potentially useful for developing new photoinduced electron-transfer systems (Fasani et al., 2006).
properties
IUPAC Name |
3-(4-nitrophenyl)-6,7-dihydro-5H-1-benzofuran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-12-2-1-3-13-14(12)11(8-19-13)9-4-6-10(7-5-9)15(17)18/h4-8H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAJSRVADVNWBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=CO2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,1,3-benzothiadiazol-5-ylmethyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5665665.png)

![8-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5665675.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B5665687.png)

![N-methyl-4-piperidin-3-yl-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5665700.png)
![(1S*,5R*)-6-[(3,5-difluoropyridin-2-yl)carbonyl]-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5665701.png)
![1-(cyclopropylcarbonyl)-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5665714.png)
![1-[(4'-methoxy-4-biphenylyl)sulfonyl]piperidine](/img/structure/B5665725.png)
![2-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-1,3-benzoxazole](/img/structure/B5665727.png)
![N-[3-(2-furyl)propyl]-3-(morpholin-4-ylcarbonyl)benzenesulfonamide](/img/structure/B5665734.png)
![6-ethyl-N-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-4-amine](/img/structure/B5665742.png)

